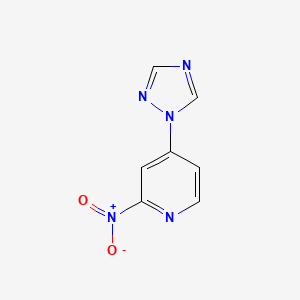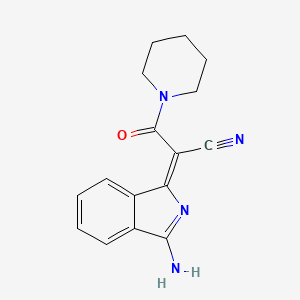
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide, also known as CPTH-127, is a synthetic compound that has been developed for its potential use in scientific research. This compound is of interest due to its ability to inhibit histone acetyltransferases, which are enzymes that play a key role in the regulation of gene expression. In
Mecanismo De Acción
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide works by inhibiting the activity of histone acetyltransferases, which are enzymes that add acetyl groups to histone proteins. Histone acetylation plays a key role in the regulation of gene expression, and inhibition of histone acetyltransferases can lead to changes in gene expression patterns. By inhibiting histone acetyltransferases, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide can alter gene expression patterns and affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide are still being studied, but early research has shown that it can alter gene expression patterns and affect cellular processes such as cell growth and differentiation. In addition, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to protect neurons from damage caused by oxidative stress, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to have potent inhibitory activity against histone acetyltransferases, which makes it a useful tool for studying the role of histone acetylation in various cellular processes. However, one limitation of using N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide is that it may have off-target effects on other enzymes or cellular processes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the use of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide in scientific research. One area of interest is the use of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide in combination with other drugs or compounds to enhance its therapeutic potential. Another area of interest is the study of the long-term effects of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide on cellular processes and gene expression patterns. Finally, the development of more selective inhibitors of histone acetyltransferases could lead to the development of more targeted therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide involves the reaction of 5-methyl-2-propan-2-ylcyclohexanone with thiosemicarbazide, followed by reaction with ethyl chloroacetate to form the desired compound. This synthesis method has been described in detail in the scientific literature and has been shown to be reliable and reproducible.
Aplicaciones Científicas De Investigación
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to have potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and epigenetics. In cancer research, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to inhibit the growth of cancer cells by blocking the activity of histone acetyltransferases. In neurodegenerative diseases, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to protect neurons from damage caused by oxidative stress. In epigenetics, N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide has been shown to alter the expression of genes involved in the regulation of cell growth and differentiation.
Propiedades
IUPAC Name |
N-(4-cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c1-13(2)15-5-4-14(3)10-16(15)22-11-17(21)20-18(12-19)6-8-23-9-7-18/h13-16H,4-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKLZNPDAPYJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)NC2(CCSCC2)C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyanothian-4-yl)-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

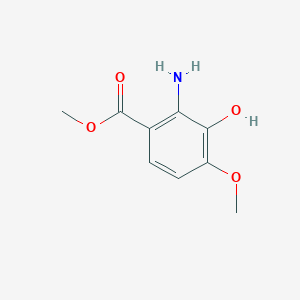
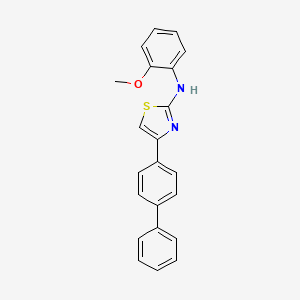
![5-Benzyl-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2995831.png)
![Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2995832.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide](/img/structure/B2995834.png)
![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2995835.png)

![2-[2-(piperidin-1-ylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2995838.png)
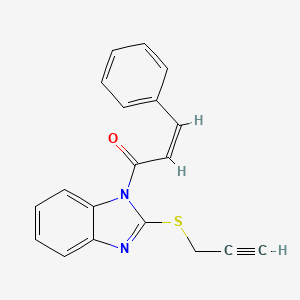
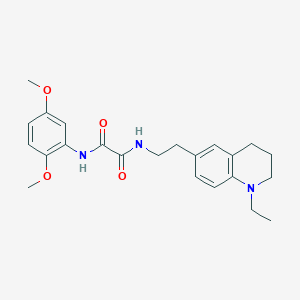
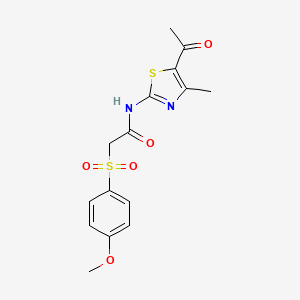
![6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2995843.png)
